molecular formula C12H16N2O B5859821 N-(pyridin-3-yl)cyclohexanecarboxamide

N-(pyridin-3-yl)cyclohexanecarboxamide

Cat. No.: B5859821
M. Wt: 204.27 g/mol
InChI Key: VCACROIEYMIXLH-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)cyclohexanecarboxamide (IUPAC name) is a carboxamide derivative characterized by a cyclohexane ring linked to a carboxamide group, with a pyridin-3-ylmethyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₁₈N₂O, with an average mass of 218.30 g/mol and a monoisotopic mass of 218.141913 g/mol . The compound is registered under ChemSpider ID 719483 and MDL number MFCD00495391, highlighting its established presence in chemical databases.

Properties

IUPAC Name

N-pyridin-3-ylcyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCACROIEYMIXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pyridine-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Commonly used reagents include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamine derivatives .

Scientific Research Applications

N-(pyridin-3-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving cell signaling pathways, particularly those related to the ROCK family of kinases.

    Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, cancer, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The primary mechanism of action of N-(pyridin-3-yl)cyclohexanecarboxamide involves the inhibition of the ROCK family of protein kinases. This inhibition occurs through competitive binding to the catalytic site of the kinase, preventing the phosphorylation of downstream targets. This leads to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare N-(pyridin-3-ylmethyl)cyclohexanecarboxamide with analogous compounds, focusing on structural features, physicochemical properties, and biological applications.

Structural Analogues with Pyridine Motifs

  • (E)-N-(2-Methylbutyl)-1-(pyridin-3-yl)methanimine (Fig. 1A in ):
    This compound shares a pyridin-3-yl group but replaces the carboxamide with a methanimine (CH=N) linkage. It exhibits a fruity odor, suggesting applications in flavor/volatile chemistry. The absence of the cyclohexane-carboxamide backbone reduces its molecular weight (MW: ~175 g/mol) compared to the target compound (MW: 218.30 g/mol) .
  • N-(3-Acetylphenyl)cyclohexanecarboxamide (): Substitutes the pyridinylmethyl group with a 3-acetylphenyl moiety. Its higher molecular weight (245.32 g/mol) and CAS number 315712-61-9 distinguish it from the target compound .

Thiourea-Linked Carboxamides ()

Compounds like N-(phenylcarbamothioyl)cyclohexanecarboxamide (H₂L1) incorporate a thiourea (-NH-CS-NH-) bridge between the cyclohexanecarboxamide and aromatic groups. These derivatives exhibit:

  • Enhanced metal-chelating capabilities due to sulfur and nitrogen donor atoms.
  • Broad biological activities, including antifungal and antitumor properties, attributed to the thiourea moiety .
  • Higher molecular weights (e.g., H₂L1: MW 263.36 g/mol) compared to the target compound.

Pharmacologically Active Analogues

  • WAY-100635 (): A 5-HT₁A receptor antagonist with the structure N-(2-(1-(4-(2-methoxyphenyl)piperazinyl))ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide. It shares the cyclohexanecarboxamide core but includes a piperazine group, enhancing receptor selectivity (Ki = 0.6 nM for 5-HT₁A vs. 45 nM for α₁-adrenoceptors). In contrast, NAD-299, a related compound, shows higher selectivity (>400-fold) for 5-HT₁A receptors .
  • Kinase Inhibitors (–7, 9): Derivatives like N-(5-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-3-yl)cyclohexanecarboxamide (22b) incorporate fused heterocycles (e.g., thienopyridine), increasing planarity and enzyme-binding affinity. For example, 22b exhibits inhibitory activity against DRAK1/2 kinases (HRMS confirmed MW: 395.1434 g/mol) .

Key Research Findings

  • Synthetic Flexibility : The target compound’s carboxamide group enables modular synthesis, as seen in derivatives like N-(5-(furan-3-yl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10c) , which uses Suzuki-Miyaura cross-coupling for heterocycle incorporation (56% yield) .
  • Biological Selectivity : WAY-100635’s piperazine moiety enhances 5-HT₁A receptor binding but reduces selectivity compared to NAD-299, which lacks this group .
  • Thermodynamic Stability : Thiourea derivatives (e.g., H₂L1) exhibit strong hydrogen-bonding networks, confirmed by IR peaks at 3256–3134 cm⁻¹, correlating with stable metal complexes .

Biological Activity

N-(pyridin-3-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyridine ring linked to a cyclohexanecarboxamide structure, which may confer unique properties beneficial for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, including:

  • Anti-inflammatory effects : The compound has been explored for its ability to reduce inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Analgesic properties : It may provide pain relief by modulating pain pathways in the central nervous system.
  • Antimicrobial activity : Some derivatives of pyridine-containing compounds have shown promising antibacterial properties, suggesting that this compound could also possess similar effects .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial in determining its biological activity. The presence of the pyridine moiety enhances its pharmacokinetic properties and facilitates interactions with biological targets. Research on related compounds indicates that modifications to the cyclohexane or pyridine components can significantly alter their potency and selectivity against specific targets .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains. For example, derivatives of pyridine compounds have been tested against various pathogens, showcasing significant antibacterial activity with varying degrees of efficacy depending on structural modifications .

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of this compound. These studies typically focus on evaluating its anti-inflammatory and analgesic effects. For instance, mice treated with this compound exhibited reduced swelling and pain responses in models of induced inflammation, supporting its potential use as a therapeutic agent .

Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AnalgesicModulation of central pain pathways
AntimicrobialSignificant activity against various bacterial strains

Structure-Activity Relationship Insights

Modification Effect on Activity Reference
Cyclohexane substitutionIncreased binding affinity to target enzymes
Pyridine ring alterationsEnhanced pharmacokinetic properties and selectivity

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